molecular formula C26H27N3O2 B12784604 3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone CAS No. 90494-48-7

3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone

Cat. No.: B12784604
CAS No.: 90494-48-7
M. Wt: 413.5 g/mol
InChI Key: WNKNIXLLQAOGBI-UHFFFAOYSA-N
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Description

3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a phenyl group in its structure suggests that it may interact with various biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, including the formation of the isobenzofuranone core, the introduction of the piperazine ring, and the attachment of the phenyl group. Common synthetic routes may include:

    Formation of Isobenzofuranone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of Phenyl Group: The phenyl group can be attached using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions may target the isobenzofuranone core or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its interaction with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine Derivatives: Compounds with similar piperazine and phenyl groups.

    Isobenzofuranone Derivatives: Compounds with the isobenzofuranone core structure.

Uniqueness

The unique combination of the piperazine ring, phenyl group, and isobenzofuranone core in 3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone may confer distinct biological activities and properties, making it a compound of interest for further research and development.

Properties

CAS No.

90494-48-7

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

3-[2-[2-(4-phenylpiperazin-1-yl)ethyl]anilino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C26H27N3O2/c30-26-23-12-6-5-11-22(23)25(31-26)27-24-13-7-4-8-20(24)14-15-28-16-18-29(19-17-28)21-9-2-1-3-10-21/h1-13,25,27H,14-19H2

InChI Key

WNKNIXLLQAOGBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2NC3C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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